

# Spectroscopic and Structural Elucidation of N-Propylquinoxalin-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: *N-Propylquinoxalin-2-amine*

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This technical guide provides a detailed overview of the expected spectroscopic characteristics of **N-Propylquinoxalin-2-amine**. Due to the absence of publicly available experimental data for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural analogues and general principles of spectroscopy. Furthermore, it details generalized experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **N-Propylquinoxalin-2-amine**. These predictions are derived from established principles of organic spectroscopy and data from structurally related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **N-Propylquinoxalin-2-amine**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~8.0 - 8.2	Singlet (s)	-
H-5, H-8	~7.8 - 8.0	Multiplet (m)	-
H-6, H-7	~7.5 - 7.7	Multiplet (m)	-
N-H	~5.0 - 6.0	Broad Singlet (br s)	-
N-CH <sub>2</sub>	~3.4 - 3.6	Triplet (t)	~7
CH <sub>2</sub>	~1.6 - 1.8	Sextet	~7
CH <sub>3</sub>	~0.9 - 1.1	Triplet (t)	~7

Note: The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration. It may exchange with D<sub>2</sub>O, causing the signal to disappear, which can be a useful diagnostic tool.[\[1\]](#)[\[2\]](#)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **N-Propylquinoxalin-2-amine**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	~155 - 160
C-3	~135 - 140
C-4a, C-8a	~140 - 145
C-5, C-8	~128 - 130
C-6, C-7	~125 - 127
N-CH <sub>2</sub>	~45 - 50
CH <sub>2</sub>	~22 - 25
CH <sub>3</sub>	~10 - 15

Note: Carbons directly attached to nitrogen atoms are deshielded and appear at a higher chemical shift.[\[1\]](#)[\[3\]](#)

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **N-Propylquinoxalin-2-amine**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch	3300 - 3500	Medium, Sharp
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 2960	Medium to Strong
C=N Stretch	1610 - 1630	Strong
Aromatic C=C Stretch	1450 - 1600	Medium
C-N Stretch	1250 - 1350	Medium to Strong
N-H Bend	1550 - 1650	Medium
Aromatic C-H Bend	750 - 850	Strong

Note: As a secondary amine, **N-Propylquinoxalin-2-amine** is expected to show a single N-H stretching band.[\[1\]](#)[\[2\]](#)[\[4\]](#)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **N-Propylquinoxalin-2-amine**

Ion	m/z (mass-to-charge ratio)	Description
[M] <sup>+</sup>	187	Molecular Ion
[M-28] <sup>+</sup>	159	Loss of ethylene (C <sub>2</sub> H <sub>4</sub> ) via alpha-cleavage
[M-29] <sup>+</sup>	158	Loss of an ethyl radical (•C <sub>2</sub> H <sub>5</sub> )
[M-42] <sup>+</sup>	145	Loss of propene (C <sub>3</sub> H <sub>6</sub> )

Note: The molecular weight of **N-Propylquinoxalin-2-amine** is 187.24 g/mol . Alpha-cleavage is a common fragmentation pathway for amines, where the bond beta to the nitrogen atom is

broken.[1]

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as **N-Propylquinoxalin-2-amine**.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **$^1\text{H}$  NMR Spectroscopy:** Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

### IR Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Data Acquisition:** The IR spectrum is recorded, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and subtracted from the sample spectrum.

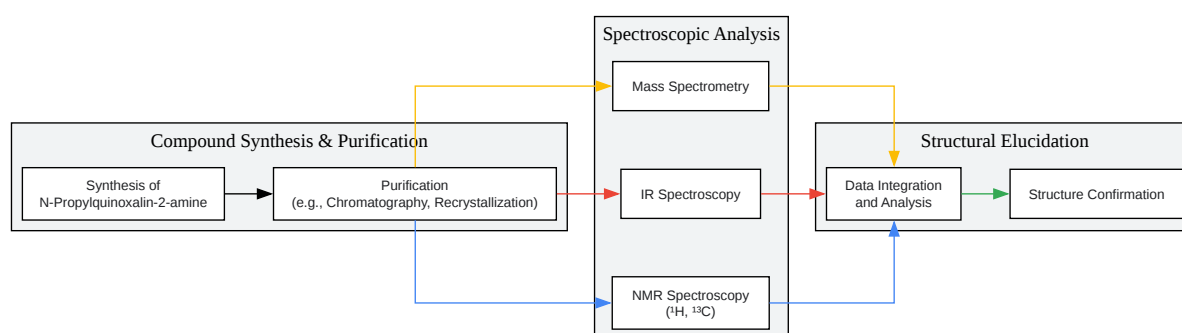
### Mass Spectrometry

- **Sample Introduction:** For a solid sample, direct insertion or a solids probe can be used. The sample is heated to induce vaporization into the ion source.

- **Ionization:** Electron Impact (EI) is a common ionization method for small organic molecules. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a novel chemical compound using spectroscopic methods.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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